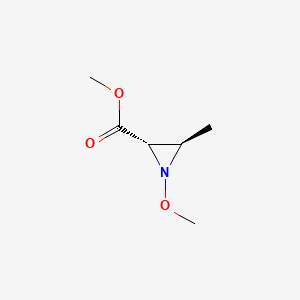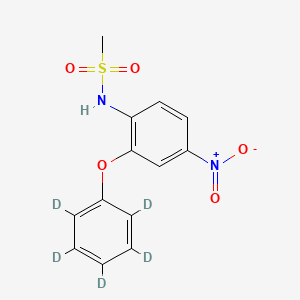
rac Octopamine-d3 Hydrochloride
Übersicht
Beschreibung
rac Octopamine-d3 Hydrochloride: is a stable isotope-labelled compound used primarily in scientific research. It is a deuterated form of octopamine, a biogenic amine that is structurally similar to noradrenaline. The compound is often used in studies related to neurotransmission, adrenergic receptors, and various neurological conditions .
Wirkmechanismus
Target of Action
rac Octopamine-d3 Hydrochloride is a labelled form of Octopamine . Octopamine is a biogenic amine that is the phenol analog of Noradrenaline . It is a neurosecretory product found in several vertebrates and invertebrates .
Mode of Action
Octopamine exerts its actions by binding to specific octopamine receptors (OARs)
Biochemical Pathways
Octopamine is structurally and functionally similar to adrenaline/noradrenaline in vertebrates, and it modulates diverse physiological and behavioral processes in invertebrates
Biochemische Analyse
Biochemical Properties
rac Octopamine-d3 Hydrochloride is involved in several biochemical reactions, primarily acting as a neurotransmitter and neuromodulator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to octopamine receptors, which are G-protein coupled receptors, and influences the activity of adenylate cyclase, leading to changes in cyclic AMP levels . This interaction modulates various physiological responses, including muscle contraction, heart rate, and metabolic processes.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In invertebrates, it regulates energy homeostasis by affecting metabolic rate, physical activity, and feeding behavior . It also impacts the release of other neurotransmitters, thereby influencing overall neural activity and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to octopamine receptors, which triggers a cascade of intracellular events. This binding activates adenylate cyclase, increasing cyclic AMP levels and subsequently activating protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular functions such as gene expression and enzyme activity . Additionally, this compound can inhibit or activate specific enzymes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in metabolic activity and gene expression . Its stability under different experimental conditions needs to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve energy homeostasis. At high doses, it may cause adverse effects such as increased heart rate and muscle tremors . It is essential to determine the optimal dosage to achieve the desired physiological effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for its degradation. This interaction affects the levels of octopamine and its metabolites, influencing overall metabolic flux . Additionally, this compound can modulate the activity of other metabolic enzymes, thereby altering metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability . Understanding its transport and distribution is crucial for determining its overall physiological impact.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in synaptic vesicles within nerve cells, where it is released upon stimulation. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . The subcellular localization of this compound is essential for its function as a neurotransmitter and neuromodulator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Octopamine-d3 Hydrochloride typically involves the deuteration of octopamineThe reaction conditions often require a deuterium source, such as deuterated water or deuterated reagents, and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes .
Analyse Chemischer Reaktionen
Types of Reactions: rac Octopamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
rac Octopamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of octopamine and its derivatives.
Biology: Employed in studies of neurotransmission and adrenergic receptor function.
Medicine: Investigated for its potential role in treating neurological disorders such as depression, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the development of pharmaceuticals and as a research tool in neurochemical studies
Vergleich Mit ähnlichen Verbindungen
Octopamine: The non-deuterated form of rac Octopamine-d3 Hydrochloride, used in similar research applications.
Noradrenaline: A structurally related biogenic amine with similar adrenergic receptor activity.
Dopamine: Another biogenic amine involved in neurotransmission, with distinct but related functions
Uniqueness: this compound is unique due to its stable isotope labelling, which allows for precise analytical measurements and tracing in biochemical studies. This feature makes it particularly valuable in research settings where accurate quantification and tracking of metabolic pathways are essential .
Eigenschaften
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/i5D2,8D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMZXCBVHLCWQG-IJJJTAPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858242 | |
| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-62-9 | |
| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)



